4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol
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Overview
Description
4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol is a complex organic compound that features a unique structure combining an indazole ring with hydroxy and tolyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxyindazole with p-tolyl benzene-1,3-diol under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxy and tolyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological activities. The indazole ring structure is known to interact with various biological targets, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1H-indazole: Shares the indazole core but lacks the additional hydroxy and tolyl groups.
1-(p-Tolyl)-1H-indazole: Similar structure but without the hydroxy groups.
Benzene-1,3-diol: Contains the diol functionality but lacks the indazole and tolyl groups.
Uniqueness
4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
680610-95-1 |
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Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[6-hydroxy-1-(4-methylphenyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C20H16N2O3/c1-12-2-4-13(5-3-12)22-18-10-14(23)6-8-16(18)20(21-22)17-9-7-15(24)11-19(17)25/h2-11,23-25H,1H3 |
InChI Key |
FNMXQCQMYOCDSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C(=N2)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
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